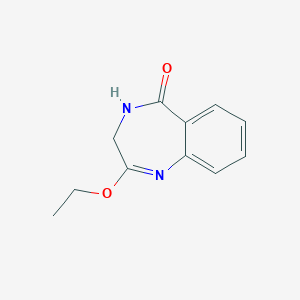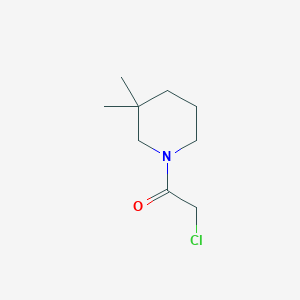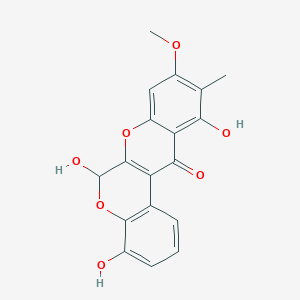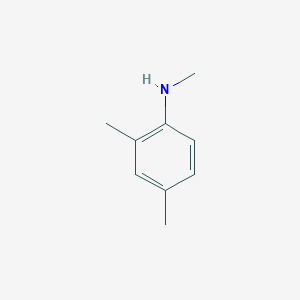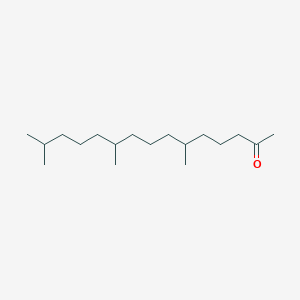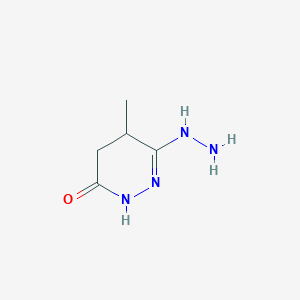![molecular formula C11H14N2O2 B131183 (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde CAS No. 170985-84-9](/img/structure/B131183.png)
(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . It is an intermediate in the production of Posaconazole, an antifungal medication . The compound is characterized by its pale yellow solid form and is primarily used for research purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde can be synthesized from (S)-2-(benzyloxy)propional and formylhydrazine . The reaction involves the condensation of these two starting materials under controlled conditions to form the desired product. The reaction typically requires a solvent such as chloroform or dichloromethane and is carried out at room temperature .
Industrial Production Methods
. The production process likely involves similar synthetic routes as those used in laboratory settings, with optimizations for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarboxaldehyde group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of this compound .
Applications De Recherche Scientifique
(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde has several scientific research applications, including:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde is primarily related to its role as an intermediate in the synthesis of Posaconazole. In this context, the compound undergoes further chemical transformations to form the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations include various enzymes and catalytic processes that facilitate the conversion of the intermediate to the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde include:
- (S)-2-(Benzyloxy)propional
- Formylhydrazine
- Other hydrazinecarboxaldehyde derivatives
Uniqueness
The uniqueness of this compound lies in its specific structure and its role as an intermediate in the synthesis of Posaconazole. This makes it a valuable compound in pharmaceutical research and development, particularly in the context of antifungal therapies .
Propriétés
Numéro CAS |
170985-84-9 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
N-[(Z)-[(2S)-2-phenylmethoxypropylidene]amino]formamide |
InChI |
InChI=1S/C11H14N2O2/c1-10(7-12-13-9-14)15-8-11-5-3-2-4-6-11/h2-7,9-10H,8H2,1H3,(H,13,14)/b12-7-/t10-/m0/s1 |
Clé InChI |
KSVAVOFBEXSSNM-BZPKPHBRSA-N |
SMILES |
CC(C=NNC=O)OCC1=CC=CC=C1 |
SMILES isomérique |
C[C@@H](/C=N\NC=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C=NNC=O)OCC1=CC=CC=C1 |
Synonymes |
[(2S)-2-(Phenylmethoxy)propylidene]hydrazinecarboxaldehyde; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate](/img/structure/B131101.png)
![S-[2-(N7-Guanyl)ethyl]glutathione](/img/structure/B131103.png)
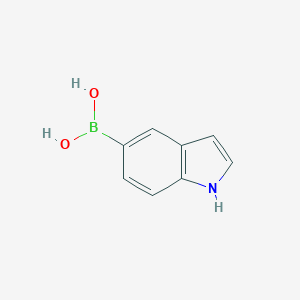

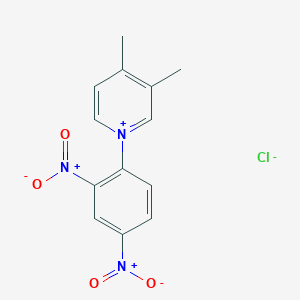
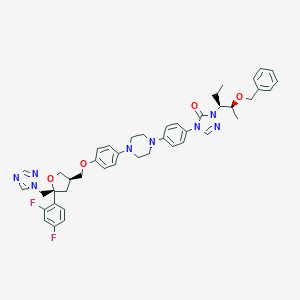
![4,4'-Oxybis[p-(phenylsulfonylaniline)]](/img/structure/B131118.png)

